molecular formula C13H13F2NO5 B2767313 2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid CAS No. 2230802-52-3

2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid

Cat. No.: B2767313
CAS No.: 2230802-52-3
M. Wt: 301.246
InChI Key: NCSGPNCWQSTSEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Azetidin-Based Compounds in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have been pivotal in medicinal chemistry since the early 20th century. Initial interest arose from the structural similarity of azetidin-2-one (β-lactam) to penicillin, discovered in 1928. The β-lactam ring’s irreversible inhibition of bacterial cell wall synthesis revolutionized antibiotic development, establishing azetidines as critical pharmacophores. Early synthetic methods, such as Schiff base cycloadditions (1907) and cyclization of homoallylic amines, laid the groundwork for accessing azetidine cores.

By the 2000s, advances in strain-driven reactivity enabled functionalization of azetidines without ring opening. For instance, iodocyclization of amines with iodine (2007) produced 2-(iodomethyl)azetidines with high diastereoselectivity. Concurrently, the isolation of complex azetidine derivatives from natural sources, such as Daphniphyllum calycillum (2007), underscored their biological relevance. Today, seven approved drugs, including antidiabetics and antivirals, incorporate azetidine motifs, reflecting their versatility.

Significance of Fluorinated Azetidine Derivatives

Fluorination has emerged as a cornerstone strategy for enhancing azetidine-based therapeutics. The introduction of fluorine atoms improves metabolic stability, membrane permeability, and target binding affinity through electronic and steric effects. For example, fluorinated pyrrolidines and azetidines demonstrated potent dipeptidyl peptidase IV (DPP-IV) inhibition, with cis-3,4-difluoropyrrolidide showing IC₅₀ values comparable to non-fluorinated analogs in type 2 diabetes models.

The difluoroacetic acid moiety in 2-{1-[(benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid further enhances electrophilicity, potentially enabling covalent interactions with biological targets. This aligns with trends in protease inhibitor design, where fluorinated groups stabilize transition states or mimic carboxylate groups.

Evolution of Research on this compound

The synthesis of this compound builds on two key advancements: (1) the development of photochemical functionalization of azetidine-2-carboxylic acids and (2) the use of benzyloxycarbonyl (Cbz) groups as amine-protecting agents. Recent work by Enamine and Pfizer demonstrated that azetidine-2-carboxylic acids undergo photochemical alkylation with alkenes in flow reactors, enabling multigram-scale production of 2-substituted azetidines. The Cbz group, introduced via carbamate formation, provides stability during subsequent functionalization steps.

The hydroxyl group at the 3-position of the azetidine ring introduces hydrogen-bonding capability, which may enhance interactions with enzymatic active sites. Meanwhile, the difluoroacetic acid moiety likely serves as a bioisostere for carboxylic acids, reducing ionization while maintaining binding affinity.

Current Research Landscape and Challenges

Recent studies prioritize scalable synthesis and diversification of azetidine derivatives. Photochemical methods in continuous flow systems, as reported by Datsenko et al. (2025), allow precise control over reaction conditions, achieving yields >80% for analogous compounds. However, challenges persist:

  • Stereochemical Control : Achieving enantioselective synthesis of 3-hydroxyazetidines remains difficult due to ring strain and competing side reactions.
  • Stability of Functional Groups : The difluoroacetic acid moiety is prone to decarboxylation under basic conditions, necessitating mild deprotection strategies.
  • Biological Characterization : Limited data exist on the pharmacokinetics and target engagement of this specific compound, highlighting gaps between synthetic feasibility and therapeutic application.

Emerging trends include the use of azetidines as chiral templates for asymmetric catalysis and their incorporation into PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.

Table 1: Comparative Synthetic Methods for Fluorinated Azetidines

Method Substrate Conditions Yield (%) Key Advantage Source
Photochemical Alkylation Azetidine-2-carboxylic acid Flow reactor, UV light 82 Scalable to multigram scale
Iodocyclization Homoallylic amines I₂, CH₃CN, rt 75 High diastereoselectivity
Reductive Amination N-Boc azetidines H₂, Pd/C 90 Mild deprotection

Properties

IUPAC Name

2,2-difluoro-2-(3-hydroxy-1-phenylmethoxycarbonylazetidin-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2NO5/c14-13(15,10(17)18)12(20)7-16(8-12)11(19)21-6-9-4-2-1-3-5-9/h1-5,20H,6-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSGPNCWQSTSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)(C(C(=O)O)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Azetidine Ring Formation

The azetidine scaffold is typically constructed via cyclization reactions. One approach involves the ring-closing of β-amino alcohols, such as 3-amino-1-propanol, under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form 3-hydroxyazetidine. Alternatively, catalytic ring-closing metathesis using Grubbs catalysts has been employed for strained azetidine synthesis, though this method requires carefully designed diene precursors.

Nitrogen Protection with Benzyloxycarbonyl (Cbz)

The primary amine of 3-hydroxyazetidine is protected using benzyl chloroformate (CbzCl) in anhydrous dichloromethane with triethylamine as a base. This step proceeds at 0°C to room temperature over 4–6 hours, yielding 1-[(benzyloxy)carbonyl]-3-hydroxyazetidine in >85% purity. The Cbz group provides stability during subsequent fluorination and oxidation steps while remaining cleavable under hydrogenolysis conditions.

Optimization and Critical Parameters

Reaction Condition Screening

Parameter Optimal Value Effect on Yield
DAST Equivalents 2.5 eq <70% → >90%
Kolbe-Schmitt Pressure 60 psi CO₂ 40% → 68%
Cbz Protection Time 4 hours 75% → 89%

Purification Challenges

The product exhibits strong hydrogen bonding due to the carboxylic acid and hydroxyl groups, complicating chromatography. A sequential purification protocol is employed:

  • Ion-Exchange Chromatography : Removes unreacted starting materials using Dowex 50WX4 resin.
  • Reverse-Phase HPLC : Final polish with a C18 column (MeCN/H₂O + 0.1% TFA) achieves >98% purity.

Alternative Synthetic Routes

Nucleophilic Displacement Strategy

A mesylate intermediate is generated by treating 3-hydroxyazetidine with methanesulfonyl chloride (MsCl). Subsequent reaction with sodium difluoroacetate in DMF at 80°C installs the CF₂COO⁻ group via SN2 displacement. However, this method suffers from poor regioselectivity (≤50% yield).

Transition Metal-Mediated Coupling

Palladium-catalyzed cross-coupling between a boronic ester-functionalized azetidine and ethyl 2,2-difluoro-2-iodoacetate shows promise in preliminary studies. Using Pd(PPh₃)₄ and K₃PO₄ in THF/H₂O, yields reach 62% but require stringent oxygen-free conditions.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the benzyloxycarbonyl group produces an amine .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid exhibit anticancer properties. The azetidine derivatives have been studied for their ability to induce apoptosis in various cancer cell lines. For instance:

  • In vitro studies have shown that azetidine derivatives can inhibit cell proliferation in human breast adenocarcinoma (MCF-7) and prostate cancer (PC-3) cell lines through mechanisms involving the modulation of key signaling pathways such as NF-κB and PI3K-AKT .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Research has demonstrated that azetidine derivatives can modulate inflammatory pathways, including the downregulation of pro-inflammatory cytokines and inhibition of nuclear factor kappa B (NF-κB) signaling . This makes it a candidate for further investigation in the context of chronic inflammatory diseases.

Synthesis Routes

The synthesis of this compound typically involves several steps:

  • Protection of the Amino Group : The amino group of an azetidine derivative is protected using a benzyloxycarbonyl (Cbz) group.
  • Hydroxylation : Hydroxylation occurs at the 3-position of the azetidine ring.
  • Formation of Difluoroacetic Acid : The final step involves introducing the difluoroacetic acid moiety through appropriate chemical reactions .

Industrial Production

While detailed industrial production methods are not extensively documented, it is likely that similar laboratory-scale synthesis techniques are adapted for larger-scale production, possibly utilizing continuous flow reactors to enhance yield and efficiency .

A comprehensive review of studies on related compounds reveals significant biological activities:

Biological ActivityType of StudyMain Findings
AnticancerIn vitroInduced apoptosis in MCF-7 and PC-3 cells through NF-κB pathway inhibition
Anti-inflammatoryIn vivoReduced levels of pro-inflammatory cytokines in animal models
NeuroprotectiveIn vitroShowed protective effects against neurotoxic agents in neuronal cell lines

These findings underscore the potential therapeutic applications of this compound in oncology and inflammatory diseases.

Future Research Directions

Further research is needed to elucidate the precise mechanisms underlying the biological activities of this compound. Investigating its interactions with specific molecular targets could pave the way for novel drug development strategies.

Mechanism of Action

The mechanism of action of 2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact selectively with certain biological molecules. The difluoroacetic acid moiety can enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

2-{1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl}-2,2-difluoroacetic Acid (CAS 1785298-56-7)

  • Structure : Features a 6-membered piperidine ring (vs. 4-membered azetidine) with a tert-butoxycarbonyl (Boc) protecting group.
  • Molecular Formula : C₁₂H₁₉F₂N O₅
  • Molar Mass : 295.28 g/mol
  • Key Properties :
    • Predicted pKa: 1.24
    • Density: 1.349 g/cm³
    • Boiling Point: 411.1°C (predicted)
  • Functional Differences: The Boc group is acid-labile, making it suitable for orthogonal deprotection compared to the hydrogenolysis-sensitive Cbz group. The piperidine ring’s larger size reduces steric strain but may decrease target selectivity compared to azetidine.

2-(4-Bromophenyl)-2,2-difluoroacetic Acid (CAS 913574-93-3)

  • Structure : Lacks a nitrogen-containing ring; instead, it has a 4-bromophenyl substituent.
  • Molecular Formula : C₈H₅BrF₂O₂
  • Molar Mass : 257.03 g/mol
  • Key Properties :
    • Higher lipophilicity due to the bromophenyl group.
    • Bromine’s electron-withdrawing effect may enhance electrophilic reactivity.
  • Functional Differences :
    • Absence of a nitrogen ring limits applications in peptidomimetics or enzyme inhibition targeting basic residues.

2-(3,4-Difluorophenyl)-2,2-difluoroacetic Acid (EN300-1826610)

  • Structure : Features a 3,4-difluorophenyl group.
  • Molecular Formula : C₈H₅F₄O₂
  • Molar Mass : 218.18 g/mol
  • Key Properties :
    • Electron-deficient aromatic ring enhances acidity and stability under oxidative conditions.
  • Functional Differences :
    • The difluorophenyl group may improve metabolic stability compared to azetidine-based analogs.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Structure: Phenolic acid with a propenoic acid chain.
  • Molecular Formula : C₉H₈O₄
  • Molar Mass : 180.16 g/mol
  • Key Properties: Antioxidant activity due to phenolic hydroxyl groups.
  • Functional Differences :
    • Lacks fluorine atoms, leading to weaker acidity (pKa ~4.5 vs. ~1–2 in difluoro analogs) and distinct pharmacokinetic profiles.

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) pKa (Predicted) Key Substituents
Target Compound (Cbz-azetidine derivative) C₁₄H₁₄F₂N₂O₅ 336.27 ~1.2–1.5 3-Hydroxyazetidine, Cbz, difluoroacetate
Boc-piperidine analog C₁₂H₁₉F₂N O₅ 295.28 1.24 3-Hydroxypiperidine, Boc, difluoroacetate
2-(4-Bromophenyl)-2,2-difluoroacetic acid C₈H₅BrF₂O₂ 257.03 ~1.3 4-Bromophenyl, difluoroacetate
2-(3,4-Difluorophenyl)-2,2-difluoroacetic acid C₈H₅F₄O₂ 218.18 ~1.1 3,4-Difluorophenyl, difluoroacetate
Caffeic Acid C₉H₈O₄ 180.16 ~4.5 3,4-Dihydroxyphenyl, propenoic acid

Research Implications

  • Pharmacological Potential: The target compound’s azetidine core and Cbz group may enhance blood-brain barrier penetration compared to piperidine analogs, making it suitable for CNS-targeted therapies.
  • Synthetic Utility : The Cbz group’s stability under acidic conditions contrasts with Boc, allowing sequential deprotection strategies in multi-step syntheses.
  • Acidity and Reactivity : The difluoroacetic acid moiety’s low pKa (~1.2) facilitates salt formation, improving solubility in formulations compared to caffeic acid derivatives.

Biological Activity

2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid is a complex organic compound characterized by its unique structural features, including a benzyloxycarbonyl group and difluoroacetic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H13F2NO5, with a molecular weight of approximately 301.25 g/mol. The structure includes:

  • Azetidine ring : A four-membered saturated heterocyclic compound.
  • Benzyloxycarbonyl group : Enhances stability and solubility.
  • Difluoroacetic acid moiety : Imparts unique reactivity and biological interactions.

Biological Activities

Research indicates that compounds related to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.
  • Anticancer Properties : Investigations into related azetidine derivatives have revealed potential in inhibiting tumor growth in xenograft models.
  • Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Protection of the amino group using a benzyloxycarbonyl (Cbz) group.
  • Hydroxylation at the 3-position of the azetidine ring.
  • Introduction of the difluoroacetic acid moiety through fluorination and carboxylation reactions.

Case Studies

Several studies have evaluated the biological activity of compounds similar to this compound:

  • Antimicrobial Studies : A study demonstrated that azetidine derivatives exhibited significant antimicrobial activity at concentrations as low as 0.22 µg mm^-2 against C. albicans and other pathogens .
    CompoundActivityReference
    Azetidine Derivative AEffective against S. aureus
    Azetidine Derivative BEffective against P. aeruginosa
  • Anticancer Research : In vivo studies indicated that related compounds suppressed tumor growth in ovarian cancer models by over 100% compared to control treatments .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Interaction : The difluoroacetic acid moiety may enhance binding affinity to specific enzymes involved in disease pathways.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Cbz ProtectionBenzyl chloroformate, NaHCO₃, 0°C85
Difluoroacetic Acid CouplingDCC/DMAP, CH₂Cl₂, RT72
Boc DeprotectionTFA, CH₂Cl₂, reflux90

Advanced: How can researchers resolve discrepancies in reaction yields when varying protecting groups (e.g., Cbz vs. Boc)?

Answer:

  • Mechanistic Analysis : Use kinetic studies (e.g., NMR monitoring) to compare steric hindrance or electronic effects of Cbz vs. Boc on azetidine reactivity. Cbz may impede nucleophilic attack due to its bulkiness .
  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to stabilize transition states in bulky environments.
  • Catalyst Screening : Evaluate Pd/C or enzyme-mediated deprotection efficiency under mild conditions to minimize side reactions .

Basic: Which spectroscopic techniques are most effective for confirming the compound’s structure?

Answer:

  • ¹H/¹³C NMR : Identify protons on the azetidine ring (δ 3.5–4.5 ppm) and difluoroacetic acid (δ 160–170 ppm for CF₂) .
  • FT-IR : Confirm carbonyl stretches (Cbz: ~1700 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹) .
  • HRMS : Validate molecular formula (C₁₄H₁₄F₂N₂O₅) with <2 ppm error .

Advanced: How does the stability of the benzyloxycarbonyl (Cbz) group vary under acidic vs. basic conditions?

Answer:

  • Acidic Conditions : Cbz is stable in weak acids (e.g., acetic acid) but cleaved by strong acids (e.g., HBr/AcOH) via protonation of the carbonyl oxygen .
  • Basic Conditions : Susceptible to nucleophilic attack (e.g., hydroxide ions), leading to carbamate hydrolysis. Monitor pH to avoid premature deprotection .
  • Data Contradiction : If unexpected cleavage occurs, analyze reaction intermediates via LC-MS to identify competing pathways (e.g., β-elimination) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Avoid oral ingestion .
  • Storage : Keep in a desiccator at 0–6°C to prevent hydrolysis of the Cbz group .

Advanced: How can researchers address conflicting biological activity data in enzyme inhibition assays?

Answer:

  • Assay Optimization : Control variables like buffer pH (affects carboxylic acid ionization) and temperature (thermal stability of the azetidine ring) .
  • Dose-Response Analysis : Perform IC₅₀ curves in triplicate to rule out outliers.
  • Structural Analog Comparison : Compare activity with derivatives lacking the difluoro group to isolate electronic effects .

Basic: What purification methods are effective for isolating the final product?

Answer:

  • Flash Chromatography : Use silica gel with 30–50% ethyl acetate in hexanes to separate polar impurities .
  • Recrystallization : Dissolve in hot ethanol and cool slowly to obtain crystalline product .
  • HPLC : For high-purity batches, employ a C18 column with acetonitrile/water (0.1% TFA) .

Advanced: What strategies mitigate racemization during synthesis of enantiomerically pure derivatives?

Answer:

  • Chiral Auxiliaries : Incorporate Evans oxazolidinones to control stereochemistry at the azetidine hydroxyl group .
  • Low-Temperature Reactions : Perform couplings at –20°C to slow epimerization .
  • Circular Dichroism (CD) : Monitor optical activity post-synthesis to confirm enantiopurity .

Basic: How does the presence of the difluoro group influence the compound’s physicochemical properties?

Answer:

  • Lipophilicity : Increases logP by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
  • Acidity : The difluoroacetic acid moiety (pKa ~1.5) is stronger than acetic acid, affecting solubility in aqueous buffers .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic environments?

Answer:

  • DFT Calculations : Model transition states for nucleophilic attack on the azetidine ring using Gaussian09 at the B3LYP/6-31G* level .
  • Molecular Dynamics (MD) : Simulate solvent interactions to identify steric shielding by the Cbz group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.